3-Chloro-1,2,4-triazole fundamental properties
3-Chloro-1,2,4-triazole fundamental properties
<An In-depth Technical Guide to 3-Chloro-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
3-Chloro-1,2,4-triazole is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a wide array of functionalized molecules.[1] Its unique structure, featuring a stable triazole ring activated by a reactive chlorine atom, makes it an indispensable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The 1,2,4-triazole core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[3][4][5] This guide provides an in-depth exploration of the fundamental properties, synthesis, reactivity, and handling of 3-Chloro-1,2,4-triazole, offering a technical resource for professionals engaged in research and development.
This compound can exist in different tautomeric forms, with 3-chloro-1H-1,2,4-triazole being the most stable.[6] Understanding the physicochemical properties and reactivity of this molecule is paramount for its effective utilization in designing novel compounds with desired biological or material properties.
Molecular Structure and Identifiers
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IUPAC Name: 3-chloro-1H-1,2,4-triazole
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Synonyms: 5-Chloro-1H-1,2,4-triazole, 3-Chloro-s-triazole[7]
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CAS Number: 6818-99-1[8]
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Molecular Formula: C₂H₂ClN₃[1]
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Molecular Weight: 103.51 g/mol [1]
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PubChem ID: 81265[1]
Physicochemical Properties
The physical and chemical properties of 3-Chloro-1,2,4-triazole dictate its behavior in various chemical environments and are crucial for designing synthetic routes and purification protocols.
| Property | Value | Source(s) |
| Appearance | Off-white to white solid/powder/crystal | [1][9] |
| Melting Point | 167 - 171 °C | [1] |
| Solubility | Soluble in methanol | [8] |
| Purity | ≥ 98-99% (by HPLC/GC) | [1][9] |
| LogP | -0.000913 | [7] |
Synthesis and Purification
The synthesis of 3-Chloro-1,2,4-triazole is a key process for its application as a versatile intermediate. A common and effective method involves the oxidative chlorination of a corresponding mercapto-triazole derivative.[10]
General Synthesis Workflow
The diagram below outlines a typical synthetic pathway for preparing 3-Chloro-1,2,4-triazole derivatives.
Caption: General workflow for synthesizing 3-Chloro-1,2,4-triazole.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize a 3-chloro-1,2,4-triazole derivative from its 3-mercapto precursor.
Materials:
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3-Mercapto-1,2,4-triazole derivative
-
Solvent (e.g., aqueous solution)
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Chlorine gas or another suitable chlorinating agent
-
Base (for pH adjustment, if necessary)
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
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Dissolution: Dissolve the starting 3-mercapto-1,2,4-triazole derivative in an appropriate solvent.
-
Chlorination: Bubble chlorine gas through the solution under controlled temperature conditions. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Neutralization/Precipitation: Upon completion, neutralize the reaction mixture if necessary to precipitate the crude product.
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Isolation: Collect the crude product by filtration and wash with cold solvent to remove impurities.
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Purification: Purify the crude solid by recrystallization from a suitable solvent to obtain the pure 3-chloro-1,2,4-triazole derivative.
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Drying: Dry the purified product under vacuum.
Causality: The choice of an oxidative chlorination method is based on its efficiency in converting the mercapto group to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.[10] Recrystallization is a standard and effective method for purifying solid organic compounds.
Chemical Reactivity and Key Reactions
The reactivity of 3-Chloro-1,2,4-triazole is dominated by the electrophilic nature of the carbon atom attached to the chlorine. This makes it highly susceptible to nucleophilic substitution, a cornerstone of its utility as a synthetic intermediate.[11]
Nucleophilic Substitution
The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the triazole ring.[11] This reaction is fundamental to building more complex molecules for drug discovery and other applications.
Examples of Nucleophilic Substitution Reactions:
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With Hydrazine: Reaction with hydrazine hydrate yields the corresponding hydrazino-triazole, a key intermediate for synthesizing fused heterocyclic systems like triazolo-triazoles.[10][12]
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With Amines, Thiols, and Alkoxides: These nucleophiles can replace the chlorine to form amino, thioether, and ether linkages, respectively.
Caption: Nucleophilic substitution reactions of 3-Chloro-1,2,4-triazole.
Analytical Characterization
Confirming the identity and purity of 3-Chloro-1,2,4-triazole is essential. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the triazole ring and any substituents. |
| ¹³C NMR | Resonances for the carbon atoms of the triazole ring, with the carbon attached to the chlorine appearing at a characteristic chemical shift.[6] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of chlorine.[13] |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H, N-H (if present), C=N, and N=N bonds within the triazole ring.[6][14] |
| HPLC | A single major peak under appropriate reverse-phase conditions, indicating the purity of the compound.[7] |
Exemplary HPLC Protocol
A reverse-phase HPLC method can be used for purity analysis.[7]
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Column: Newcrom R1 or equivalent C18 column[7]
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Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[7]
-
Detection: UV detection at an appropriate wavelength.
Self-Validation: The protocol's trustworthiness comes from the integration of multiple analytical techniques. A compound that shows the correct molecular weight by MS, the expected NMR signals, characteristic IR absorptions, and a single peak in HPLC is confirmed with high confidence.
Applications in Research and Drug Development
3-Chloro-1,2,4-triazole is a valuable scaffold in medicinal chemistry due to the wide range of biological activities exhibited by 1,2,4-triazole derivatives, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[11][12][14]
-
Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1][8] For example, the triazole ring is a core component of many antifungal agents and other therapeutic molecules like Alprazolam.[1][15]
-
Agrochemicals: This compound serves as a building block for fungicides and herbicides, contributing to crop protection and agricultural productivity.[1]
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Material Science: It can be incorporated into polymers and coatings to enhance their resistance to microbial growth.[1]
The ability to easily modify the 3-position of the triazole ring through nucleophilic substitution allows for the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety, Handling, and Toxicology
Proper handling of 3-Chloro-1,2,4-triazole is crucial to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) before use.
Hazard Identification
Based on available data for similar triazole compounds, 3-Chloro-1,2,4-triazole may cause skin irritation, serious eye irritation, and respiratory irritation.[16][17]
-
H315: Causes skin irritation[16]
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H319: Causes serious eye irritation[16]
-
H335: May cause respiratory irritation[16]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only outdoors or in a well-ventilated area.[16]
-
Personal Protective Equipment:
Storage
Toxicology
While specific toxicological data for 3-Chloro-1,2,4-triazole is limited, the parent compound, 1,2,4-triazole, is of moderate oral toxicity in rats (LD50 of 1648 mg/kg bw).[18] It is also noted as being severely irritating to the eyes of rabbits.[18] Animal tests on 1,2,4-triazole suggest possible toxicity to human reproduction or development.[19]
Conclusion
3-Chloro-1,2,4-triazole is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable reactivity, and versatile nature make it an essential tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is fundamental for leveraging its full potential in the development of novel and effective chemical entities.
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